
DC-SIGN ECD (extra-cellular domain)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DC-SIGN ECD (extra-cellular domain), also known as DC-SIGN ECD (extra-cellular domain), is a useful research compound. Its molecular formula is C18H32O16. The purity is usually 95%.
BenchChem offers high-quality DC-SIGN ECD (extra-cellular domain) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DC-SIGN ECD (extra-cellular domain) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The DC-SIGN ECD is organized into a tetramer that allows for multivalent interactions with various pathogens. The neck domain of DC-SIGN is pivotal in controlling the oligomerization state of the ECD, which significantly affects its binding affinity to ligands. Studies have shown that the oligomerization state is sensitive to pH and ionic strength, influencing the receptor's functionality in different cellular environments .
Immunotherapy Applications
DC-SIGN ECD has been explored as a target for immunotherapy due to its ability to enhance antigen-specific immune responses.
- Cancer Immunotherapy : Research indicates that targeting DC-SIGN with specific glycomimetics can improve the efficacy of cancer vaccines by promoting antigen cross-presentation and T cell activation . The use of heteromultivalent delivery systems that target DC-SIGN has shown promise in enhancing the avidity and specificity of immune responses against tumors.
- Viral Infections : The ECD has been identified as a critical player in the recognition of viral pathogens, particularly HIV and SARS-CoV-2. Studies demonstrate that DC-SIGN facilitates the internalization of HIV by binding to its envelope glycoprotein gp120, which enhances viral entry into dendritic cells . This mechanism can be exploited to develop therapeutic strategies aimed at blocking viral entry and improving vaccine efficacy against such viruses.
Vaccine Development
The unique binding characteristics of DC-SIGN ECD make it an attractive target for vaccine development:
- Prophylactic Vaccines : By utilizing DC-SIGN as a targeting mechanism, vaccines can be designed to deliver antigens specifically to dendritic cells. This targeted approach enhances immune responses and promotes better protection against infections .
- Adjuvant Development : The ECD can be used in conjunction with adjuvants to improve vaccine performance. For instance, studies have shown that multivalent glycan presentations improve binding affinity to DC-SIGN, which can enhance the immunogenicity of vaccine candidates .
Understanding Infectious Diseases
DC-SIGN ECD's role in pathogen recognition provides insights into infectious disease mechanisms:
- Pathogen Recognition : The receptor's ability to bind to various pathogens enables researchers to study how these organisms evade immune responses. For example, investigations into how SARS-CoV-2 interacts with DC-SIGN have revealed potential pathways for therapeutic intervention .
- Disease Mechanisms : By studying the interactions between DC-SIGN ECD and pathogens, researchers can uncover mechanisms of disease progression and identify potential biomarkers for early diagnosis or treatment responses .
Data Tables
Case Studies
- HIV Entry Mechanism : A study demonstrated that DC-SIGN binds to HIV gp120, facilitating viral entry into dendritic cells. Blocking this interaction could lead to new therapeutic strategies against HIV infection .
- SARS-CoV-2 Interaction : Research highlighted how DC-SIGN recognizes the spike protein of SARS-CoV-2, suggesting potential targets for vaccine design aimed at preventing COVID-19 infection through enhanced immune response targeting .
- Cancer Vaccine Trials : Clinical trials investigating vaccines that utilize DC-SIGN as a targeting mechanism have shown improved T cell activation and tumor regression in preclinical models, indicating a promising avenue for cancer immunotherapy .
Eigenschaften
Molekularformel |
C18H32O16 |
---|---|
Synonyme |
Sugar specificity: High Mannose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.